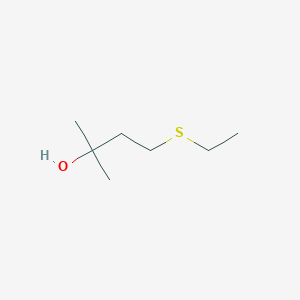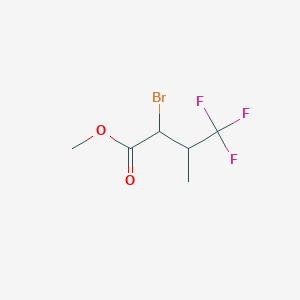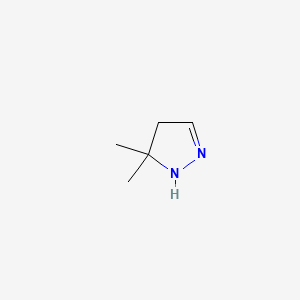
1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of chalcones with hydrazine hydrate in acetic acid . Another method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods: Industrial production of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- often involves large-scale synthesis using efficient catalytic processes. These methods are designed to maximize yield and minimize waste, making them suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions often involve the use of hydrogen gas and a suitable catalyst.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, using reagents like aryl halides and bases.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen, and catalysts like Ru3(CO)12.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Aryl halides, bases like KOtBu, and copper powder.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Applications De Recherche Scientifique
1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
- 1H-Pyrazole, 4,5-dihydro-4,5-dimethyl-
- 4,5-Dihydro-1,5-dimethyl-1H-pyrazole
- 5,5-Dimethyl-4-(1-methylethylidene)-4,5-dihydro-1H-pyrazole
Uniqueness: 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, as it can offer distinct advantages over other similar compounds .
Propriétés
Numéro CAS |
4320-85-8 |
|---|---|
Formule moléculaire |
C5H10N2 |
Poids moléculaire |
98.15 g/mol |
Nom IUPAC |
5,5-dimethyl-1,4-dihydropyrazole |
InChI |
InChI=1S/C5H10N2/c1-5(2)3-4-6-7-5/h4,7H,3H2,1-2H3 |
Clé InChI |
FLYZAKYDSFYRRD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=NN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
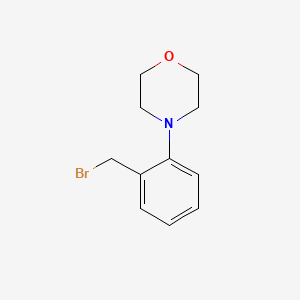
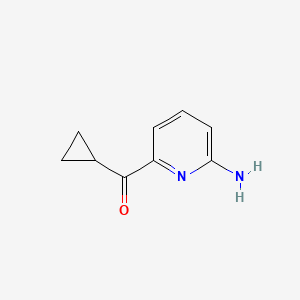
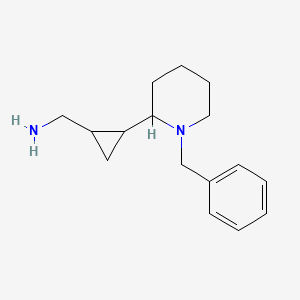


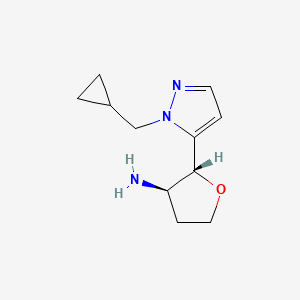
![2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)
![N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)

